molecular formula C23H25NO5 B2662306 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid CAS No. 1702124-27-3

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid

Cat. No.: B2662306
CAS No.: 1702124-27-3
M. Wt: 395.455
InChI Key: GGQARYQBFLLIAN-UHFFFAOYSA-N
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Description

The compound 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl protecting group, widely used in solid-phase peptide synthesis (SPPS) for its base-labile properties .
  • Central chiral carbon: Substituted with a methylamino group (protected by Fmoc) and an oxan-3-yl (tetrahydropyran-3-yl) group.
  • Acetic acid moiety: Provides a carboxylic acid functional group for peptide bond formation.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-24(21(22(25)26)15-7-6-12-28-13-15)23(27)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,6-7,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQARYQBFLLIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CCCOC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Oxan-3-yl Moiety: The oxan-3-yl group is introduced through a series of reactions, often involving the use of oxirane derivatives.

    Coupling with Acetic Acid: The final step involves coupling the protected amine with acetic acid or its derivatives under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated peptide synthesizers can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is used in the study of protein structure and function, as it facilitates the synthesis of peptides and proteins.

    Industry: The compound is used in the production of various biochemical reagents and materials.

Mechanism of Action

The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The oxan-3-yl moiety and acetic acid backbone provide stability and facilitate the overall synthesis process.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous Fmoc-protected derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Solubility Application Reference
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid C₂₃H₂₅NO₅ Oxan-3-yl (cyclic ether) 407.45 Moderate in DMSO Peptide synthesis, conformational studies
2-[Fmoc(methyl)amino]-2-phenylacetic acid C₂₄H₂₁NO₄ Phenyl 387.43 Low in water Drug intermediates, asymmetric synthesis
Fmoc-(R)-3-Amino-4-(4-methylphenyl)butanoic acid C₂₇H₂₅NO₄ 4-Methylphenyl 427.49 Organic solvents Bioconjugation, glycopeptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid C₂₁H₂₂N₄O₄ Azidohexyl 394.42 Polar aprotic solvents Click chemistry, bioorthogonal labeling
(R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid C₂₇H₂₅NO₄ Tetrahydroisoquinoline 427.50 DMF, DCM Neuropeptide analogs, drug discovery

Key Observations :

  • Oxan-3-yl Group : The cyclic ether in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic or aromatic substituents .
  • Functional Versatility: Azidohexanoic acid derivatives (e.g., ) enable click chemistry applications, whereas tetrahydroisoquinoline derivatives (e.g., ) are utilized in CNS-targeting peptides.

Reactivity and Stability

  • Deprotection : The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the oxan-3-yl group remains stable, unlike acid-labile protecting groups (e.g., Boc) .

Biological Activity

The compound 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid , commonly referred to as Fmoc-amino acid derivative, is a notable compound in pharmaceutical and biochemical research due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in peptide synthesis. The oxan-3-yl acetic acid moiety contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amine : The amine group is protected using the Fmoc group.
  • Formation of Oxan-3-yl Acetic Acid Moiety : This step may involve coupling reactions with various reagents.
  • Purification : The final product is purified using techniques such as HPLC.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The Fmoc group provides stability during chemical reactions, while the oxan moiety facilitates binding through non-covalent interactions like hydrogen bonding.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds from the same chemical family. For instance, derivatives synthesized from similar precursors were tested against multidrug-resistant strains of bacteria and fungi. The results indicated varying degrees of activity, with some compounds showing effective inhibition against Gram-positive bacteria .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several derivatives and found that while many had minimum inhibitory concentrations (MICs) greater than 256 µg/mL, some displayed significant activity against specific bacterial strains .
  • Enzyme Interaction Studies :
    • Research has shown that compounds similar to this compound can modulate enzyme activity, influencing pathways relevant in drug development .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Compound AAntibacterial>256
Compound BEnzyme InhibitionVarious
Compound CAntifungal>256

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

  • Methodology : Synthesis typically involves two stages:

Fmoc Protection : Reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine) to stabilize the amino group during subsequent reactions .

Coupling with Oxan-3-yl Group : Palladium-catalyzed cross-coupling (e.g., Sonogashira) or carbodiimide-mediated coupling (e.g., DCC/HOBt) to introduce the oxan-3-yl moiety .

  • Key Reagents :

StepReagents/ConditionsPurpose
Fmoc ProtectionFmoc-Cl, triethylamine, DCM/THFAmino group protection
Oxan-3-yl CouplingPd(PPh₃)₄, CuI (Sonogashira) or DCC/HOBtFunctionalization

Q. How does the Fmoc group enhance stability in peptide synthesis?

  • The Fmoc group acts as a base-labile protecting group, allowing selective deprotection under mild conditions (e.g., piperidine in DMF) without disrupting acid-sensitive bonds. Its UV-active fluorene moiety also aids in reaction monitoring via HPLC .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Reverse-phase HPLC or flash chromatography using C18 columns and acetonitrile/water gradients .
  • Crystallization : Ethanol/water mixtures for recrystallization, leveraging differential solubility .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction rates.
  • Catalyst Optimization : For palladium-catalyzed coupling, use ligand additives (e.g., PPh₃) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain 0–25°C during Fmoc protection to prevent racemization .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

  • Multi-Technique Validation :

TechniqueApplicationExample Data Conflict Resolution
2D NMR (COSY, HSQC)Assigns proton/carbon correlationsDistinguishes oxan-3-yl vs. isomer signals
High-Res Mass SpecConfirms molecular ion accuracyResolves isotopic pattern mismatches
X-ray Crystallography (SHELX)Validates stereochemistryResolves chiral center ambiguities

Q. How are stereochemical challenges addressed during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to enforce desired stereochemistry.
  • Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze intermediates .

Q. What are the emerging applications in drug development?

  • Peptide Therapeutics : Serves as a building block for protease-resistant peptides targeting metabolic enzymes .
  • Bioconjugation : The oxan-3-yl group enables site-specific labeling with fluorophores or drug payloads .

Data Contradiction Analysis Example

  • Conflict : Discrepancies in NMR chemical shifts between synthetic batches.
  • Resolution :
    • Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts).
    • Compare with computational predictions (DFT calculations).
    • Re-crystallize to confirm purity and eliminate solvate formation .

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